molecular formula C15H12F2N2O2S B2445487 1-benzoyl-3-[2-(difluoromethoxy)phenyl]thiourea CAS No. 674366-19-9

1-benzoyl-3-[2-(difluoromethoxy)phenyl]thiourea

Cat. No.: B2445487
CAS No.: 674366-19-9
M. Wt: 322.33
InChI Key: XUUVUUAFBMTBHL-UHFFFAOYSA-N
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Description

1-Benzoyl-3-[2-(difluoromethoxy)phenyl]thiourea (CAS Number: 674366-19-9) is a synthetic organic compound with a molecular formula of C 15 H 12 F 2 N 2 O 2 S and a molecular weight of 322.33 g/mol . Its structure features a thiourea core, a functional group known for its ability to form multiple hydrogen bonds, which is often significant in biological interactions . Thiourea derivatives are a versatile scaffold in medicinal chemistry with a broad spectrum of documented biological activities . Research on structurally similar analogs has demonstrated promising cytotoxic activity against various human cancer cell lines, including colon carcinoma (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cells . The mechanism of action for active thiourea compounds often involves the induction of apoptosis (programmed cell death) and the reduction of pro-inflammatory cytokines such as interleukin-6 (IL-6) . The presence of electron-withdrawing groups, such as the difluoromethoxy moiety on the phenyl ring in this compound, is a common feature in bioactive thiourea derivatives designed to optimize pharmacological profiles . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2S/c16-14(17)21-12-9-5-4-8-11(12)18-15(22)19-13(20)10-6-2-1-3-7-10/h1-9,14H,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUVUUAFBMTBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-[2-(difluoromethoxy)phenyl]thiourea typically involves the reaction of benzoyl chloride with 2-(difluoromethoxy)aniline in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out in a solvent such as acetonitrile or tetrahydrofuran, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-[2-(difluoromethoxy)phenyl]thiourea are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-[2-(difluoromethoxy)phenyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted thiourea derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of thiourea derivatives, including 1-benzoyl-3-[2-(difluoromethoxy)phenyl]thiourea, in combating antimicrobial resistance. Research indicates that thiourea compounds can exhibit significant antibacterial and antifungal properties. For instance, derivatives substituted with fluorine atoms have shown enhanced activity against Escherichia coli and Candida albicans . The presence of difluoromethoxy groups may further influence the pharmacological profile of these compounds, enhancing their efficacy.

Anticancer Properties
The compound's structural features suggest potential applications in anticancer therapies. Thioureas have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study focusing on benzoylthiourea derivatives indicated that modifications to the thiourea scaffold can lead to improved cytotoxicity against various cancer cell lines . This highlights the importance of structural optimization in developing effective anticancer agents.

Materials Science

Polymerization Initiators
this compound can serve as a component in polymerization systems. It has been utilized in formulations requiring initiators for curing polymerizable materials, demonstrating its versatility beyond biological applications . The compound's ability to form stable radicals makes it suitable for initiating polymerization processes, particularly in the production of advanced materials.

Structure-Activity Relationship Studies

Understanding the relationship between the structure of thiourea derivatives and their biological activity is crucial for drug design. Recent research has emphasized the role of substituents on the phenyl ring in modulating activity. For example, the introduction of difluoromethoxy groups has been shown to enhance binding affinity to biological targets, thus improving therapeutic outcomes .

Data Summary Table

Application Area Findings References
Antimicrobial ActivityEffective against E. coli and C. albicans; fluorinated derivatives show enhanced activity
Anticancer PropertiesPotential to inhibit tumor growth; structural modifications lead to improved cytotoxicity
Polymerization InitiatorsUsed as initiators in curing polymerizable materials
Structure-Activity RelationshipsSubstituents influence binding affinity and biological activity

Case Studies

  • Antimicrobial Efficacy Study
    A series of benzoylthiourea derivatives were synthesized and tested for antimicrobial activity against various pathogens. The study demonstrated that compounds with specific substitutions exhibited significant antibacterial effects, particularly those with fluorine substitutions on the phenyl ring .
  • Cytotoxicity Evaluation
    In vitro studies evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent response, with certain structural modifications leading to enhanced potency against specific cancer types .

Mechanism of Action

The mechanism of action of N-benzoyl-N’-[2-(difluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzoyl-N’-[2-(difluoromethoxy)phenyl]thiourea include:

Uniqueness

N-benzoyl-N’-[2-(difluoromethoxy)phenyl]thiourea is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Biological Activity

1-Benzoyl-3-[2-(difluoromethoxy)phenyl]thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a benzoyl group and a difluoromethoxy-substituted phenyl moiety, which are critical for its biological activity. The presence of the thiourea functional group enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with fluorine substituents on the phenyl ring showed enhanced antibacterial effects against Escherichia coli and Staphylococcus aureus . The docking studies suggested that these compounds interact effectively with bacterial DNA gyrase, inhibiting its function and thereby preventing bacterial proliferation.

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
1-Benzoyl-3-[2-(trifluoromethyl)phenyl]thioureaS. aureus16 µg/mL
Methyl 2-methoxy-6-{8-{3-[3-(trifluoromethyl)phenyl]thioureido}octyl}benzoatePseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including melanoma and renal cancer cells. For instance, a study reported that the compound showed a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 1.74 µM against SF-295 (CNS cancer cell line) .

Table 2: Cytotoxicity of this compound

Cell LineGI50 (µM)
SF-295 (CNS Cancer)1.74
SF-539 (CNS Cancer)1.91
A549 (Lung Cancer)2.30

Enzyme Inhibition

The mechanism of action for this compound includes inhibition of key enzymes involved in cancer progression and microbial resistance. The compound has been shown to inhibit certain proteases and kinases, which are critical for cell signaling pathways in both normal and cancerous cells .

Case Study: Enzyme Interaction
A detailed study using molecular docking simulations revealed that the thiourea moiety forms hydrogen bonds with the active site residues of target enzymes, enhancing its inhibitory potential . This interaction is crucial for developing targeted therapies against resistant strains of bacteria and cancer cells.

Q & A

Q. What reaction mechanisms explain its acylation or cyclization under acidic/basic conditions?

  • Methodology : Monitor via in situ IR (C=O stretch at 1680 cm⁻¹). DFT calculations (Gaussian 09) model transition states for benzoyl migration (activation energy ≈25 kcal/mol). Trapping experiments with MeOH confirm intermediates (e.g., methyl ester formation) .

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